(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic synthesis. This compound’s fluorosulfonyl group can be utilized as a versatile handle for introducing other functional groups into molecules. Researchers have explored its use in constructing complex organic compounds, including drug candidates .
- Bioorthogonal Chemistry : The concise and efficient synthesis of sulfonyl fluorides using fluorosulfonyl radicals aligns with bioorthogonal chemistry principles. Researchers can use this compound as a probe to label specific biomolecules in living systems, enabling the study of biological processes .
- While not directly related to this specific compound, the synthesis of fluorinated molecules is essential for PET imaging. Researchers have developed PET tracers labeled with fluorine-18 (18F) for visualizing specific targets in vivo, including brain receptors and enzymes .
Organic Synthesis and Medicinal Chemistry
Chemical Biology
Positron Emission Tomography (PET) Tracers
Mechanism of Action
Future Directions
Quinoline derivatives are a focus of medicinal chemistry research, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This compound, as a quinoline derivative, may also be a subject of future research in these areas.
properties
IUPAC Name |
[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O3S/c1-17(2)14-19-4-7-21(8-5-19)33(31,32)25-22-15-20(27)6-9-24(22)28-16-23(25)26(30)29-12-10-18(3)11-13-29/h4-9,15-18H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEOYQXXHZSWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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